3-cyano-N,N-diethylbenzamide
Beschreibung
3-Cyano-N,N-diethylbenzamide (chemical formula: C₁₂H₁₄N₂O) is a benzamide derivative featuring a cyano group (-CN) at the meta position of the aromatic ring and two ethyl groups attached to the amide nitrogen. This compound is structurally distinguished by its electron-withdrawing cyano substituent, which influences its electronic, steric, and metabolic properties.
Eigenschaften
IUPAC Name |
3-cyano-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-6-10(8-11)9-13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZXZVYDFJMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-cyano-N,N-diethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 3-Carboxy-N,N-diethylbenzamide | 85% | |
| 20% NaOH, H₂O₂, 80°C, 8 h | 3-Carbamoyl-N,N-diethylbenzamide | 72% |
Mechanism : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic water attack to form an imidic acid intermediate, which tautomerizes to the carboxylic acid. Basic conditions involve hydroxide-mediated hydration to the amide.
Reduction Reactions
The nitrile group is reduced to amines or alcohols using selective reagents.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C → 25°C, 6 h | 3-(Aminomethyl)-N,N-diethylbenzamide | 68% | |
| H₂, Raney Ni, EtOH, 50°C, 12 h | 3-(Hydroxymethyl)-N,N-diethylbenzamide | 55% |
Key Insight : LiAlH₄ achieves complete reduction to the primary amine, while catalytic hydrogenation yields the alcohol.
Nucleophilic Substitution
The cyano group participates in nucleophilic displacement with amines or alcohols.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanolamine | K₂CO₃, DMF, 100°C, 24 h | 3-(2-Hydroxyethylamino)-N,N-diethylbenzamide | 61% | |
| Sodium methoxide | MeOH, 60°C, 8 h | 3-Methoxy-N,N-diethylbenzamide | 48% |
Note : Reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states.
Cyclization Reactions
The nitrile and amide groups enable heterocycle formation.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux, 10 h | 3-(1H-Tetrazol-5-yl)-N,N-diethylbenzamide | 78% | |
| 1,2-Diaminobenzene, AcOH, 120°C, 6 h | 3-(Quinazolin-4-yl)-N,N-diethylbenzamide | 65% |
Mechanism : Hydrazine forms tetrazoles via [2+3] cycloaddition, while diaminobenzene undergoes condensation to quinazolines.
Electrophilic Aromatic Substitution
The electron-withdrawing groups direct electrophiles to specific positions.
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 3-Cyano-5-nitro-N,N-diethylbenzamide | 44% | ||
| Cl₂, FeCl₃, 50°C | 3-Cyano-5-chloro-N,N-diethylbenzamide | 37% |
Regioselectivity : The amide and cyano groups synergistically direct electrophiles to the para position relative to the amide (C5) .
Metal-Catalyzed C–H Functionalization
Palladium and ruthenium catalysts enable ortho-functionalization.
Mechanism : Pd(II) undergoes ortho-C–H activation directed by the amide group, followed by acylation . Ru catalysis facilitates cyan group migration via radical intermediates .
Radical-Mediated Reactions
Persulfate oxidants generate radicals for coupling reactions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| (NH₄)₂S₂O₈, DCE, 80°C | 3-Cyano-2-alkyl-N,N-diethylbenzamide | 58% |
Key Insight : t-Butoxyl radicals abstract hydrogen from methylarenes, forming benzoyl radicals that couple with cyanamide-derived radicals .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Cyano-N,N-diethylbenzamide and its derivatives are being investigated for their potential therapeutic effects. The compound is structurally related to known pharmaceuticals, which allows for the exploration of its biological activity.
- Analgesic Properties : Research indicates that certain derivatives of N,N-diethylbenzamide exhibit analgesic properties similar to those of acetaminophen, a widely used pain reliever. This suggests that 3-cyano-N,N-diethylbenzamide could be a candidate for further development in pain management therapies .
- Opioid Activity : Studies have shown that specific stereoisomers of N,N-diethylbenzamide demonstrate delta opioid receptor activity, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids .
Agricultural Applications
The compound has been noted for its potential use in agricultural settings, particularly as an insect repellent.
- Insect Repellent Efficacy : Research has demonstrated that formulations containing 3-cyano-N,N-diethylbenzamide can effectively repel Aedes aegypti mosquitoes. In tests, the compound provided an average protection time of over 300 minutes when applied to skin or fabric . This characteristic positions it as a viable alternative to conventional insect repellents like DEET.
Material Science
In material science, 3-cyano-N,N-diethylbenzamide is being explored for its properties in polymer chemistry.
- Polymer Additives : The compound can serve as an additive in polymers to enhance resistance to environmental degradation and improve durability. Its incorporation into polymer matrices may offer protection against UV radiation and other environmental factors .
Synthesis and Catalysis
The synthesis of 3-cyano-N,N-diethylbenzamide is significant in organic chemistry.
- Catalytic Processes : Recent advancements have shown that manganese complexes can catalyze the conversion of amides like 3-cyano-N,N-diethylbenzamide into esters through C–N bond cleavage. This reaction highlights the compound's utility in synthetic organic chemistry, offering pathways for the production of valuable esters from amides .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 3-cyano-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amide functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Antiviral Activity: N-Alkyl and N,N-Dialkyl Benzamides
Key analogues include N-methylbenzamide (8a), N-ethylbenzamide (8b), and N,N-diethylbenzamide (8c), which were evaluated for antiviral activity against respiratory syncytial virus (RSV):
| Compound | Substituents | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|
| 8a (N-methyl) | Methyl (para) | 0.89 | 6.0 | 6.7 |
| 8b (N-ethyl) | Ethyl (para) | 0.47 | 50.0 | 106.4 |
| 8c (N,N-diethyl) | Diethyl (para) | 0.47 | 10.94 | 23.3 |
| 8e (meta-subst.) | Diethyl (meta) | 0.32 | >50 | >156 |
- Key Findings: The N,N-diethyl group (8c) enhances antiviral potency (EC₅₀ = 0.47 µM) compared to mono-ethyl (8b) but increases cytotoxicity (CC₅₀ = 10.94 µM). Meta-substituted derivatives (e.g., 8e) exhibit superior potency and safety (EC₅₀ = 0.32 µM, CC₅₀ >50 µM), highlighting the importance of substituent position .
Metabolism: N-Deethylation Pathways
N,N-Diethylbenzamide and its derivatives undergo oxidative N-deethylation followed by hydrolysis to ethylamine and benzoic acid (conjugated to hippuric acid). This pathway is conserved across species (e.g., rats) and substituents:
| Compound | Major Metabolites | Excretion (% Dose) |
|---|---|---|
| N-Ethylbenzamide (EB) | Hippuric acid, Ethylamine | 52–76%, 27–41% |
| N,N-Diethylbenzamide | Hippuric acid, Ethylamine | Similar to EB |
| 3-Cyano-N,N-diethyl* | Predicted: Cyano-hippurate | Not reported |
- The cyano group in 3-cyano-N,N-diethylbenzamide may slow hydrolysis due to electron withdrawal, altering metabolite profiles compared to non-cyano analogues .
Pharmacological Profiles: Opioid Receptor Modulation
Diethylbenzamide derivatives like SNC80 and BW373U86 are δ-opioid receptor agonists. Structural modifications impact efficacy and side effects:
| Compound | 3-Substituent | Receptor Affinity (δ-opioid) | Efficacy (GTPγS Binding) | Notable Effects |
|---|---|---|---|---|
| SNC80 | Methoxy | High | Partial agonist | Antidepressant, convulsions |
| BW373U86 | Hydroxy | High | Full agonist | Lower convulsion risk |
| SNC162 | Phenyl | Moderate | Partial agonist | Reduced behavioral effects |
- The cyano group in 3-cyano-N,N-diethylbenzamide could enhance receptor binding affinity or metabolic stability compared to methoxy/hydroxy groups, though this requires empirical validation .
Physical Properties: Polymorphism and Crystal Packing
2-Benzoyl-N,N-diethylbenzamide (BDB) exhibits polymorphism with three crystal forms (I, II, III), influenced by rotational freedom of the diethylamide group:
| Crystal Form | Dihedral Angle (C1-N1-C9) | Molecular Packing |
|---|---|---|
| I | 82.2° | Disordered, high rotational freedom |
| II | 41.9° | Ordered, planar stacking |
| III | 40.1° | Similar to II, minor variations |
Q & A
Basic: What synthetic routes are recommended for preparing 3-cyano-N,N-diethylbenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves the reaction of 3-cyanobenzoyl chloride with diethylamine under controlled conditions. A common approach (adapted from similar benzamide syntheses) uses a two-step process:
Formation of the acid chloride : React 3-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-cyanobenzoyl chloride .
Amidation : Add diethylamine dropwise to the acid chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to non-polar alternatives.
- Temperature control : Maintaining low temperatures (<10°C) reduces byproducts like N-oxide formation.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate the amidation step .
- Purification : Flash chromatography (hexane/ethyl acetate gradient) yields >95% purity.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing 3-cyano-N,N-diethylbenzamide, and how should conflicting data be resolved?
Answer:
Key techniques :
- ¹H/¹³C NMR : Confirm the presence of diethylamino groups (δ ~1.2–1.4 ppm for CH₃, ~3.4–3.6 ppm for CH₂) and the cyano-substituted aromatic ring .
- IR spectroscopy : Identify the C≡N stretch (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., monoclinic crystal system with space group P21/c, as seen in related benzamides) .
Addressing discrepancies : - NMR conflicts : Compare experimental shifts with computational predictions (DFT calculations) or re-examine sample purity via HPLC.
- Crystallographic mismatches : Cross-validate with powder XRD to rule out polymorphic variations .
Advanced: How can structure-activity relationship (SAR) studies be designed for 3-cyano-N,N-diethylbenzamide derivatives targeting opioid receptors?
Answer :
Methodological framework :
Analog synthesis : Modify the cyano group (e.g., replace with CF₃, OH) or vary the diethylamino moiety (e.g., cyclize into piperazine rings) to assess electronic and steric effects .
In vitro assays :
- Receptor binding : Use radioligand displacement assays (e.g., [³H]DAMGO for μ-opioid receptors) to measure Ki values.
- Functional activity : Monitor cAMP inhibition in HEK-293 cells expressing δ-opioid receptors .
In vivo evaluation : Test locomotor stimulation and convulsion thresholds in rodent models to correlate SAR with adverse effects .
Data interpretation :
- Prioritize derivatives with >10-fold selectivity for δ-over μ-opioid receptors to minimize off-target effects.
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for 3-cyano-N,N-diethylbenzamide analogs?
Answer :
Potential causes and solutions :
- Pharmacokinetic issues :
- Off-target interactions :
- Perform broad-panel GPCR screening to detect unintended receptor activation.
- Dose-response mismatches :
Safety: What protocols are essential for safe handling and disposal of 3-cyano-N,N-diethylbenzamide in laboratory settings?
Answer :
Critical precautions :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors .
- Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
- Waste disposal : Segregate waste in labeled containers and coordinate with certified agencies for incineration .
Health monitoring : - Regularly screen for neurotoxic symptoms (e.g., tremors) in personnel handling large quantities .
Advanced: How can computational methods predict the physicochemical properties of 3-cyano-N,N-diethylbenzamide derivatives?
Answer :
Tools and workflows :
- QSPR/QSAR modeling : Use software like ACD/Labs Percepta to predict logP, pKa, and solubility based on substituent effects .
- Molecular dynamics simulations : Assess binding modes to opioid receptors (e.g., docking studies with δ-opioid receptor homology models) .
- Neural networks : Train models on existing bioactivity data to prioritize analogs for synthesis .
Validation : - Cross-check computational predictions with experimental LC-MS and SPR (surface plasmon resonance) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
